2-Phenoxyethyl 4-methylbenzenesulfonate

Overview

Description

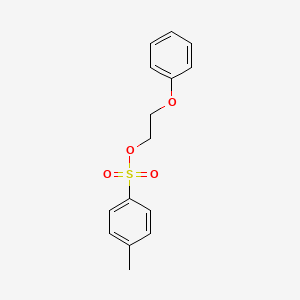

It is structurally characterized by an aromatic phenoxy group linked via an ethyl chain to the 4-methylbenzenesulfonate (tosyl) group. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the tosyl group’s role as a good leaving agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-methylbenzenesulfonate typically involves the reaction of 2-phenoxyethanol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Phenoxyethanol+4-Methylbenzenesulfonyl chloride→2-Phenoxyethyl 4-methylbenzenesulfonate+HCl

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.

Hydrolysis: In the presence of water and a base, the compound can hydrolyze to yield 2-phenoxyethanol and 4-methylbenzenesulfonic acid.

Oxidation and Reduction: While less common, the phenoxyethyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used to facilitate hydrolysis.

Major Products Formed

Nucleophilic Substitution: Products vary depending on the nucleophile used. For example, reaction with an amine yields an amine derivative.

Hydrolysis: The primary products are 2-phenoxyethanol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

2-Phenoxyethyl 4-methylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Phenoxyethyl 4-methylbenzenesulfonate exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the attack of the nucleophile on the electrophilic carbon. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their properties, and applications based on the evidence:

Structural and Reactivity Comparisons

- Electron-Donating vs. Electron-Withdrawing Groups: The phenoxy group in 2-phenoxyethyl derivatives is electron-donating, which may stabilize the tosylate intermediate but reduce the leaving group’s reactivity compared to electron-withdrawing substituents (e.g., nitro or cyano groups) . Methoxy and hydroxyethoxy groups enhance solubility in polar solvents, making these derivatives suitable for aqueous-phase reactions or drug delivery systems .

- Synthesis Pathways: Most analogs are synthesized via reaction of the corresponding alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine). For example, 2-phenoxyethanol would react with TsCl to yield 2-phenoxyethyl tosylate . Bulky substituents (e.g., styryl-imidazole) require optimized conditions (e.g., reflux in CH₂Cl₂) to ensure complete tosylation .

Physical-Chemical Properties

- Solubility: Phenoxyethyl derivatives are less water-soluble due to aromaticity, whereas hydroxyethoxy or methoxy analogs exhibit higher polarity .

- Stability : Tosylate esters with electron-withdrawing groups (e.g., nitro) undergo faster desulfonylation under basic conditions (e.g., KOtBu in DMSO) compared to electron-rich analogs .

Biological Activity

2-Phenoxyethyl 4-methylbenzenesulfonate is a synthetic compound with diverse applications in medicinal chemistry and biological research. Its structure, characterized by the presence of a phenoxyethyl group and a sulfonate moiety, suggests potential bioactivity that warrants detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is categorized under sulfonates, which are known for their solubility and ability to act as leaving groups in various chemical reactions. The compound's molecular formula is , indicating the presence of a sulfonate group that can influence its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonate group may interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound might bind to specific receptors, altering signaling pathways that regulate cellular functions.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various microbial strains, suggesting potential antibacterial or antifungal properties.

Antimicrobial Properties

Research has indicated that sulfonates can exhibit antimicrobial activity. A study evaluating the effectiveness of various sulfonate derivatives found that compounds similar to this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Study on Cell Viability : In vitro experiments using C6 glioma cells demonstrated that treatment with this compound resulted in reduced cell viability, suggesting potential anticancer properties. The study measured cell proliferation using MTT assays, indicating a dose-dependent response .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, hinting at possible therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | |

| Anticancer | Reduced viability in C6 glioma | |

| Neuroprotection | Decreased oxidative stress |

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of phenoxyethanol with p-toluenesulfonyl chloride under basic conditions. This process yields the desired sulfonate ester with high purity and yield .

Q & A

Q. What are the optimal synthetic conditions for 2-Phenoxyethyl 4-methylbenzenesulfonate, and how can reaction efficiency be monitored?

Basic Research Question

The synthesis typically involves nucleophilic substitution between 2-phenoxyethanol and 4-methylbenzenesulfonyl chloride. Optimal conditions include:

- Reagent Ratios : A 1:1.2 molar ratio of 2-phenoxyethanol to sulfonyl chloride to account for potential side reactions.

- Base Selection : Use anhydrous pyridine (3 eq.) as both base and solvent to neutralize HCl and drive the reaction forward.

- Temperature : Reflux at 80–90°C for 6–8 hours under inert atmosphere to minimize hydrolysis.

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as mobile phase; visualize under UV (Rf ≈ 0.4). Post-reaction, purify via recrystallization from ethanol/water (1:2) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm sulfonate ester formation (e.g., downfield shift of methylene protons adjacent to the sulfonate group at δ 4.3–4.5 ppm).

- IR Spectroscopy : Confirm sulfonate S=O stretches (1350–1300 cm⁻¹ and 1170–1120 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.

- X-ray Crystallography : For unambiguous structural confirmation. Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of sulfonate derivatives like this compound?

Advanced Research Question

Crystallography provides atomic-level resolution:

- Space Group Determination : Monoclinic systems (e.g., P2₁/n) are common for sulfonates. Refinement in SHELXL resolves disorder in aromatic rings or alkyl chains .

- Hydrogen Bonding Analysis : Use graph set analysis (e.g., Etter’s rules) to classify motifs like D (donor) and A (acceptor) interactions. For example, sulfonate O atoms often act as acceptors with C–H···O bonds (3.0–3.5 Å) .

- Twinning and Disorder : Employ SHELXD for structure solution in cases of twinning or pseudo-symmetry .

Q. How should researchers address contradictions in reactivity data during sulfonate ester synthesis?

Advanced Research Question

- Iterative Analysis : Re-examine reaction variables (e.g., solvent purity, moisture levels) using design of experiments (DoE).

- Cross-Validation : Compare spectroscopic data with structurally analogous compounds (e.g., cyclohexyl 4-methylbenzenesulfonate, CAS 953-91-3) to identify outliers .

- Mechanistic Studies : Conduct kinetic experiments (e.g., variable-temperature NMR) to probe competing pathways like elimination or hydrolysis .

Q. What role do hydrogen-bonding networks play in the solid-state stability of this compound?

Advanced Research Question

Hydrogen bonds stabilize crystal lattices and influence physicochemical properties:

- Graph Set Analysis : Identify motifs like R₂²(8) (eight-membered rings with two donors/acceptors) involving sulfonate oxygens and adjacent C–H groups.

- Thermal Stability : Stronger H-bonding correlates with higher melting points. Use differential scanning calorimetry (DSC) to link thermal behavior to packing efficiency .

Q. How can researchers optimize crystallization protocols for this compound?

Advanced Research Question

- Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/hexane) to balance solubility and polarity. Slow evaporation at 4°C often yields high-quality crystals.

- Seeding : Introduce microcrystals from prior batches to control nucleation.

- Cryoprotection : For low-temperature data collection (e.g., 100 K), use glycerol or paraffin oil to prevent ice formation .

Q. What computational methods complement experimental data for sulfonate ester analysis?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts (e.g., via GIAO method) and compare with experimental values.

- Molecular Dynamics (MD) : Simulate solvent interactions to rationalize crystallization outcomes.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond contributions) from crystallographic data .

Properties

IUPAC Name |

2-phenoxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S/c1-13-7-9-15(10-8-13)20(16,17)19-12-11-18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIGTXLXMVOOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400265 | |

| Record name | 2-phenoxyethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43224-81-3 | |

| Record name | 2-phenoxyethyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.